Chemical properties of 1-(2-(4-Fluorophenoxy)phenyl)ethanone
Chemical properties of 1-(2-(4-Fluorophenoxy)phenyl)ethanone
Technical Whitepaper: Chemical Profile and Synthetic Utility of 1-(2-(4-Fluorophenoxy)phenyl)ethanone
Executive Summary
1-(2-(4-Fluorophenoxy)phenyl)ethanone (CAS: 431047-38-0) is a specialized diaryl ether intermediate utilized primarily in the synthesis of strobilurin fungicides and kinase inhibitors (e.g., LRRK2 targets). Unlike its more common para-isomer, this ortho-substituted acetophenone possesses unique steric and electronic properties driven by the proximity of the acetyl and phenoxy groups. This structural arrangement facilitates specific downstream cyclizations and directs metabolic stability in bioactive scaffolds. This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity.
Part 1: Physicochemical Profile[1]
The ortho-positioning of the phenoxy group creates a "twisted" biaryl conformation, disrupting planar pi-stacking and influencing solubility and melting point compared to its para-analog.
| Property | Data / Value | Notes |
| CAS Registry Number | 431047-38-0 | Distinct from para-isomer (35114-93-3). |
| IUPAC Name | 1-[2-(4-fluorophenoxy)phenyl]ethanone | Synonyms: 2'-(4-Fluorophenoxy)acetophenone. |
| Molecular Formula | C₁₄H₁₁FO₂ | |
| Molecular Weight | 230.24 g/mol | |
| Physical State | Pale yellow oil or low-melting solid | Ortho-substitution lowers MP relative to para-isomer. |
| Boiling Point (Pred.) | 340–350 °C (760 mmHg) | High thermal stability due to ether linkage. |
| LogP (Predicted) | 3.4 – 3.8 | Highly lipophilic; requires organic solvents (DCM, EtOAc). |
| H-Bond Acceptors | 2 (Ketone O, Ether O) | |
| Solubility | Soluble in DMSO, DMF, DCM, Toluene | Insoluble in water. |
Part 2: Structural Analysis & Spectroscopy
Accurate identification relies on distinguishing the ortho-substitution pattern from the para-isomer. The ortho-carbonyl group exerts a deshielding effect on the adjacent aromatic proton, creating a diagnostic NMR signature.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 2.60 (s, 3H): Acetyl methyl group.
-
δ 7.85 (dd, 1H): The aromatic proton ortho to the carbonyl is significantly deshielded.
-
δ 6.80–7.50 (m, 7H): Complex overlapping multiplets representing the remaining phenylene and 4-fluorophenoxy protons.
-
-
¹⁹F NMR:
-
δ -118 to -120 ppm: Single peak, characteristic of a para-fluorophenyl ether.
-
Infrared Spectroscopy (FT-IR)
-
1675–1685 cm⁻¹: C=O stretch (Acetophenone). The frequency is slightly lower than unsubstituted acetophenone due to electron donation from the ortho-phenoxy group.
-
1240–1250 cm⁻¹: C-O-C asymmetric ether stretch.
Part 3: Synthetic Pathways
The most robust synthesis leverages the electron-withdrawing nature of the acetyl group to activate the benzene ring for Nucleophilic Aromatic Substitution (SₙAr) .
Protocol: SₙAr Coupling of 2'-Fluoroacetophenone
This method is preferred over Ullmann coupling due to milder conditions and higher yields.
Reagents:
-
Substrate: 2'-Fluoroacetophenone (CAS: 445-27-2)
-
Nucleophile: 4-Fluorophenol
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: DMF or DMSO (Anhydrous)
Step-by-Step Methodology:
-
Activation: Charge a reaction vessel with 4-fluorophenol (1.05 eq) and K₂CO₃ (1.5 eq) in DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Addition: Add 2'-fluoroacetophenone (1.0 eq) dropwise to the mixture.
-
Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1) or HPLC.[1] The ortho-acetyl group activates the fluorine displacement.
-
Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with 1N NaOH (to remove unreacted phenol) and Brine. Dry over MgSO₄.[2][3] Concentrate to yield the crude oil. Purify via silica gel chromatography if necessary.
Caption: SₙAr synthesis pathway utilizing the ortho-activating effect of the acetyl group.
Part 4: Reactivity & Applications
The chemical utility of 1-(2-(4-Fluorophenoxy)phenyl)ethanone lies in its bifunctional nature: the ketone serves as a handle for side-chain elaboration, while the diaryl ether core provides metabolic stability and lipophilicity.
Functionalization Logic
-
Strobilurin Fungicides: The ketone is typically converted into a methoxyacrylate or oxime ether moiety. These groups are the "warheads" that inhibit mitochondrial respiration (Complex III) in fungi.
-
Kinase Inhibitors: The scaffold mimics the ATP-binding pocket geometry. The ketone can be reduced to a chiral alcohol or aminated to form heterocycles (e.g., indoles via Fischer indole synthesis).
Reactivity Map
Caption: Divergent synthesis pathways from the parent ketone to bioactive classes.
Part 5: Handling & Safety
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The ether linkage is stable to oxidation, but the ketone position is susceptible to alpha-oxidation over long periods in air.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).
References
-
Hoffman Fine Chemicals. (n.d.). Product Specification: 1-[2-(4-Fluorophenoxy)phenyl]ethanone (CAS 431047-38-0). Retrieved from
-
PubChem. (2025).[4] Compound Summary: 2-(4-Fluorophenoxy)-1-phenyl-ethanone.[4] National Library of Medicine. Retrieved from
-
EvitaChem. (n.d.). Technical Data: 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one and Analogs. Retrieved from
-
BenchChem. (2025). Technical Guide to the Synthesis of Flufenoxystrobin from Methoxyacrylate Intermediates. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Detail: 2-Chloro-4'-fluoroacetophenone (Precursor). Retrieved from
